molecular formula C7H4ClIN2 B1465080 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-84-2

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1465080
CAS No.: 1190311-84-2
M. Wt: 278.48 g/mol
InChI Key: YHHSLJIBVDEWPX-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[3,2-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves the halogenation of pyrrolo[3,2-b]pyridine derivatives. One common method includes the use of N-oxide intermediates, which undergo regioselective chlorination followed by iodination . The reaction conditions often involve the use of palladium-catalyzed cyanation/reduction sequences to introduce the halogen atoms at specific positions on the pyrrolo[3,2-b]pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-b]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibitors
One of the primary applications of 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is in the development of kinase inhibitors. Kinases are crucial enzymes involved in many cellular processes, including cell signaling and metabolism. The compound serves as a scaffold for designing inhibitors that target specific kinases implicated in various diseases, particularly cancer. For instance, derivatives of this compound have shown promising inhibitory activity against fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors. A study demonstrated that certain derivatives exhibited IC50 values as low as 7 nM against FGFR1, indicating potent activity against cancer cell proliferation and migration .

Targeting Cancer Pathways
The compound's mechanism of action involves binding to the active sites of kinases, thereby inhibiting their activity and disrupting cancer-related signaling pathways. This targeted approach is beneficial for developing therapies with fewer side effects compared to traditional chemotherapy .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its halogen substituents (chlorine and iodine) allow for various nucleophilic substitution reactions, facilitating the introduction of diverse functional groups. This versatility makes it a valuable component in the synthesis of pharmaceuticals and other biologically active compounds .

Reactions and Derivatives
The compound can undergo several chemical reactions:

  • Nucleophilic Substitution: The chlorine and iodine atoms can be replaced with other nucleophiles to create new derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura reactions to form complex structures.
  • Oxidation and Reduction: The compound can also be oxidized or reduced to yield different derivatives suitable for specific applications .

Material Science

Development of Novel Materials
Beyond medicinal uses, this compound has potential applications in material science. Its unique electronic properties make it suitable for developing novel materials with specific functionalities, such as organic semiconductors or sensors . Research is ongoing to explore its utility in creating materials that can respond to environmental stimuli or enhance electronic performance.

Summary of Key Findings

Application AreaSpecific UseNotable Findings
Medicinal ChemistryKinase inhibitorsPotent FGFR inhibitors with IC50 values < 10 nM
Organic SynthesisIntermediate for complex moleculesVersatile reactivity allows diverse functionalization
Material ScienceDevelopment of novel materialsPotential for use in organic semiconductors

Case Studies

  • Fibroblast Growth Factor Receptor Inhibition
    A study focused on synthesizing various derivatives from this compound to evaluate their inhibitory effects on FGFRs. One derivative demonstrated significant inhibition of breast cancer cell lines, highlighting the compound's therapeutic potential in oncology .
  • Synthesis of Complex Organic Molecules
    Researchers utilized this compound as a precursor for synthesizing a range of pyrrolopyridine derivatives through nucleophilic substitution and coupling reactions. These derivatives were characterized for their biological activities, showcasing the compound's utility in drug discovery .

Mechanism of Action

The mechanism by which 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine exerts its effects involves the inhibition of specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce their migration and invasion capabilities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
  • 3-Iodo-1H-pyrrolo[3,2-b]pyridine
  • 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Uniqueness

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific halogenation pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it exhibits potent inhibitory activity against FGFRs, making it a valuable lead compound for cancer therapy research .

Biological Activity

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

IUPAC Name: this compound
Molecular Formula: C7_7H5_5ClI1_1N1_1
Molecular Weight: 253.48 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly kinases. The compound acts as an inhibitor by binding to the active sites of these enzymes, which are crucial for various signaling pathways related to cell proliferation and survival. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and metastasis .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For example, one study reported IC50_{50} values ranging from 0.12 to 0.21 μM against these cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that pyrrolo[3,2-b]pyridine derivatives can exhibit activity against various pathogens, although specific data on this compound remain limited .

Other Biological Activities

Additionally, this compound may possess analgesic and anti-inflammatory properties. Research into related pyrrolopyridine derivatives indicates potential efficacy in treating diseases of the nervous and immune systems .

Research Findings and Case Studies

StudyFindingsCell Line/ModelIC50_{50} (μM)
Significant antitumor activityHeLa0.12 - 0.21
Inhibition of FGFRs4T1 (breast cancer)7 - 712
Antimicrobial activityVarious pathogensNot specified

Properties

IUPAC Name

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHSLJIBVDEWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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